N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide
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Overview
Description
The compound “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a cyclopropane ring, which is a three-membered ring of carbon atoms. The presence of the amide group (-CONH2) suggests that it might be involved in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, cyclopropane ring, and amide group would all contribute to the overall structure .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Scientific Research Applications
Chemical Transformations and Cyclization
- N-(2-Acylaryl)benzamides and analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization to form various quinolin-4(1H)-ones. This process is significant in the synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide-related compounds (Mochalov et al., 2016).
Synthesis of Novel Compounds
- Intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides, including morpholine amides, results in the formation of novel indolizinone-based compounds. This method is useful in synthesizing diverse structures related to this compound (Ruiz et al., 2006).
Antimicrobial and Pharmacological Activities
- Thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, exhibit antimicrobial activity. This is relevant for compounds like this compound, which may have potential pharmacological applications (Cakmak et al., 2022).
Catalysis and Heterocycle Formation
- Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes facilitates the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This indicates potential applications in catalysis and heterocyclic chemistry related to compounds like this compound (Cui et al., 2013).
Applications in Polymerization and Material Science
- Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are promising sustainable alternatives to polyphthalamides in high-performance materials. This is relevant to the field of polymer science and materials engineering for compounds related to this compound (Jiang et al., 2015).
Potential in Treating Cognitive Disorders
- Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, suggests its potential in treating cognitive deficits in schizophrenia. This implies that related compounds, such as this compound, could have similar therapeutic applications (Wishka et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(11-1-2-11)15-9-13(12-3-6-18-10-12)16-4-7-19-8-5-16/h3,6,10-11,13H,1-2,4-5,7-9H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVNYWARSCYQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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